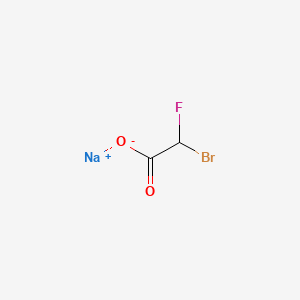
Sodium bromofluoroacetate
Übersicht
Beschreibung
Sodium bromofluoroacetate is a fluorinated and brominated acetate salt compound with the molecular formula C2HBrFO2Na. It is primarily used in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique chemical properties and its ability to participate in various chemical reactions, making it a valuable tool for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium bromofluoroacetate can be synthesized through the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide in the solvent sulfolane. This reaction typically takes 12 hours at 100°C, yielding ethyl bromodifluoroacetate, which can then be converted to this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced in a controlled environment to prevent contamination and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium bromofluoroacetate undergoes various chemical reactions, including substitution and decarboxylation. It is an effective source of difluorocarbene, which can be used in the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes under mild conditions .
Common Reagents and Conditions: Common reagents used in reactions with this compound include copper powder and α,β-unsaturated carbonyl compounds. The reactions are typically carried out under mild conditions to ensure high yield and selectivity .
Major Products: The major products formed from reactions involving this compound include gem-difluorocyclopropanes, gem-difluorocyclopropenes, and other difluoromethylated compounds .
Wissenschaftliche Forschungsanwendungen
Sodium bromofluoroacetate is widely used in scientific research due to its unique chemical properties. It is used in:
Wirkmechanismus
Sodium bromofluoroacetate exerts its effects primarily through the generation of difluorocarbene, a highly reactive intermediate. This intermediate can participate in various cycloaddition reactions, leading to the formation of gem-difluorocyclopropanes and other difluoromethylated compounds . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the difluorocarbene intermediate.
Vergleich Mit ähnlichen Verbindungen
Ethyl bromodifluoroacetate: An ester of bromodifluoroacetic acid and ethyl alcohol, used to introduce the CF2 group in chemical synthesis.
Sodium bromodifluoroacetate: A similar compound with the molecular formula C2BrF2NaO2, used in similar applications.
Uniqueness: Sodium bromofluoroacetate is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to generate difluorocarbene under mild conditions makes it particularly valuable in synthetic chemistry .
Eigenschaften
IUPAC Name |
sodium;2-bromo-2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrFO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSPMEOOLFPNOR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(F)Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrFNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382076 | |
| Record name | Sodium bromofluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70395-36-7 | |
| Record name | Sodium bromofluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















